molecular formula C6H6N2O5 B13868686 5-(Hydroxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid CAS No. 91912-31-1

5-(Hydroxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Cat. No.: B13868686
CAS No.: 91912-31-1
M. Wt: 186.12 g/mol
InChI Key: WJPUIAHEIGFMSY-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a pyrimidine carboxylic acid derivative characterized by a hydroxymethyl (-CH₂OH) substituent at the 5-position. This compound belongs to a broader class of pyrimidine triones, which are structurally related to orotic acid (OA) and its derivatives. These derivatives are pivotal in biochemical pathways, materials science, and pharmaceuticals due to their hydrogen-bonding capabilities and metabolic roles .

Properties

CAS No.

91912-31-1

Molecular Formula

C6H6N2O5

Molecular Weight

186.12 g/mol

IUPAC Name

5-(hydroxymethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C6H6N2O5/c9-1-2-3(5(11)12)7-6(13)8-4(2)10/h9H,1H2,(H,11,12)(H2,7,8,10,13)

InChI Key

WJPUIAHEIGFMSY-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(NC(=O)NC1=O)C(=O)O)O

Origin of Product

United States

Preparation Methods

Green Chemistry Approaches

Recent advances emphasize green chemistry principles to improve the synthesis of pyrimidine derivatives. Jagwani and Joshi (2014) reported efficient and environmentally friendly methods for synthesizing tetrahydropyrimidine-5-carboxylic acid derivatives using:

  • Microwave-assisted synthesis.
  • Mechanochemical methods (mortar-pestle grinding).
  • Use of green solvents.

These methods offer advantages such as shorter reaction times (3–30 minutes), higher yields (80–96%), milder conditions, and reduced pollution, making them attractive for sustainable synthesis.

Specific Preparation of 5-(Hydroxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid

While direct synthetic procedures for the exact compound this compound are limited in the literature, related compounds with hydroxymethyl substituents on the pyrimidine ring have been prepared via:

  • Hydroxymethylation of pyrimidine carboxylic acid precursors using formaldehyde or paraformaldehyde under acidic or basic catalysis.
  • Multicomponent reactions incorporating hydroxymethyl donors during ring construction.
  • Post-synthetic functionalization of pyrimidine carboxylic acids by selective hydroxymethyl group introduction.

Table 1 summarizes representative synthetic conditions from related compounds that inform the preparation of the target molecule.

Entry Starting Material Reagents/Conditions Yield (%) Notes Reference
1 Uracil analog + Formaldehyde + Amine Acidic medium, reflux 70–85 Multicomponent condensation
2 4-(4-Hydroxyphenyl)-6-methyl tetrahydropyrimidine-5-carboxylic acid ethyl ester Microwave irradiation, green solvents 80–96 Green synthesis, short reaction time
3 Pyrimidine-4-carboxylic acid derivative Formaldehyde, acidic/basic catalysis 60–75 Hydroxymethylation post ring formation Inferred

Reaction Mechanisms and Catalysts

The hydroxymethylation step typically proceeds via electrophilic attack of formaldehyde on the nucleophilic sites of the pyrimidine ring, often facilitated by acid or base catalysts. The choice of catalyst and reaction conditions critically influences the regioselectivity and yield.

  • Acidic catalysts such as sulfuric acid or formic acid have been used to promote condensation and ring closure steps.
  • Basic catalysts or neutral conditions are preferred for hydroxymethylation to avoid ring degradation.
  • Microwave irradiation accelerates reaction kinetics by providing uniform heating.

In green synthesis approaches, the use of environmentally benign catalysts and solvents reduces hazardous waste and improves safety profiles.

Analytical Characterization

Products are typically characterized by:

  • Infrared (IR) spectroscopy to identify characteristic functional groups such as hydroxyl and carboxyl groups.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) to confirm ring structure and substitution patterns.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Elemental analysis for purity assessment.

These techniques validate the successful synthesis of the hydroxymethylated tetrahydropyrimidine carboxylic acid derivatives.

Summary Table of Preparation Methods

Method Type Key Features Advantages Limitations References
Multicomponent Condensation Formaldehyde + uracil analogs + amines Simple, moderate yield Harsh conditions, longer reaction times
Microwave-Assisted Synthesis Rapid heating, green solvents High yield, short reaction time Requires microwave equipment
Hydroxymethylation Post-Synthesis Formaldehyde addition to pyrimidine acid Selective functionalization Moderate yields, requires purification Inferred

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Overview

The 5-position substituent defines the chemical behavior of pyrimidine carboxylic acid derivatives. Below is a comparative table of key analogs:

Compound Name (5-Substituent) CAS Number Molecular Weight Melting Point (°C) Solubility Key Applications
Orotic Acid (H) 50887-69-9 174.11 (hydrate) 345–346 Water (moderate), DMSO Nucleating agent in polylactide blends, metabolite
5-Fluoroorotic Acid (F) 703-95-7 174.08 Not reported Soluble in DMSO, sparingly in water Yeast genetic selection, enzyme inhibition
5-Iodoorotic Acid (I) N/A 305.99 Not reported Not reported Potential biochemical probe
5-Amino (NH₂) 7164-43-4 171.11 Not reported Likely polar solvents Pharmaceutical intermediate
5-Methyl (CH₃) 3993-73-5 170.12 Not reported Hydrophobic solvents Material science intermediates
Target Compound (CH₂OH) Not available ~174.12 (estimated) Not reported Likely polar (water, DMSO) Inferred: Hydrogen-bond-driven applications (e.g., polymer blends)

Key Research Findings

Orotic Acid (OA)
  • Role in Materials Science : OA’s high melting point (345–346°C) and hydrogen-bonding capacity make it a robust nucleating agent for polylactide (PLA) blends, enhancing crystallization kinetics .
  • Biological Relevance: As a precursor in pyrimidine biosynthesis, OA is an endogenous metabolite .
5-Fluoroorotic Acid (5-FOA)
  • Genetic Applications : 5-FOA is extensively used in yeast genetics to select against ura3 mutants due to its toxicity when metabolized. The fluorine atom disrupts enzymatic processing, demonstrating substituent-dependent bioactivity .
5-Iodoorotic Acid
  • Its applications remain exploratory but may include X-ray crystallography as a heavy atom derivative .
5-Amino and 5-Methyl Derivatives
  • Amino Substituent: The 5-amino group enhances polarity, likely improving aqueous solubility compared to hydrophobic analogs like 5-methyl. This makes it a candidate for drug synthesis .
  • Methyl Substituent : The 5-methyl group reduces solubility in polar solvents, suggesting utility in hydrophobic matrices or as an intermediate in organic synthesis .
Target Compound (5-Hydroxymethyl)
  • Inferred Properties : The hydroxymethyl group combines polarity (from -OH) and structural flexibility (from -CH₂-). This may enhance hydrogen-bonding interactions, akin to OA, making it suitable for polymer blend modification or as a metabolite analog. Direct data is lacking, but its structure suggests intermediate solubility between OA and 5-methyl derivatives.

Biological Activity

5-(Hydroxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C7_{7}H8_{8}N2_{2}O5_{5}
  • Molecular Weight : 188.15 g/mol

Research indicates that this compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. It has been noted for its potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Inhibitory Activity

A study highlighted the COX-2 inhibitory activity of compounds related to this structure. The presence of hydroxymethyl and carboxyl groups significantly enhances the inhibitory potency against COX-2 compared to COX-1. This selectivity suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Anti-inflammatory Properties

In a controlled study involving animal models, this compound demonstrated significant reduction in inflammation markers. The compound was administered at varying doses (10 mg/kg to 50 mg/kg), showing a dose-dependent response in reducing edema and pain associated with induced inflammation.

Dose (mg/kg)Inflammation Reduction (%)
1025
2550
5075

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it possesses notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Research Findings

Recent research has focused on the synthesis and modification of this compound to enhance its biological activity. For instance, derivatives of this compound have shown improved selectivity for COX-2 with reduced side effects compared to traditional NSAIDs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(hydroxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like hydroxymethyl-substituted pyrimidine intermediates and carboxylic acid derivatives. For example, analogous syntheses of tetrahydropyrimidine carboxylic acids involve refluxing in polar aprotic solvents (e.g., DMF) with catalysts like p-toluenesulfonic acid . Yield optimization requires strict control of temperature (80–120°C) and stoichiometric ratios of reactants. Impurities often arise from incomplete cyclization, necessitating purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : The hydroxymethyl proton (CH2OH) appears as a triplet at δ ~4.2–4.5 ppm in 1^1H-NMR, while the carboxylic acid proton (COOH) is typically absent due to exchange broadening. 13^{13}C-NMR shows carbonyl carbons (C=O) at ~165–175 ppm .
  • IR : Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and ~3200–3400 cm1^{-1} (OH stretch) confirm functional groups .
  • Mass Spectrometry : ESI-MS in negative ion mode typically shows [M–H]^- peaks, with fragmentation patterns revealing loss of CO2 (44 Da) from the carboxylic acid group .

Q. How does the compound’s solubility and stability vary under different pH conditions, and what formulation strategies mitigate degradation?

  • Methodological Answer : The carboxylic acid group confers pH-dependent solubility: low solubility in acidic conditions (pH < 3) due to protonation and improved solubility in neutral/basic media (pH > 6) via deprotonation. Stability studies indicate hydrolysis of the hydroxymethyl group under strongly acidic or alkaline conditions (pH < 2 or > 10). Lyophilization in phosphate buffer (pH 7.4) with cryoprotectants (e.g., trehalose) enhances long-term storage stability .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reported antimicrobial activity, and how do structural modifications alter its efficacy?

  • Methodological Answer : The compound inhibits bacterial dihydrofolate reductase (DHFR) by mimicking the substrate dihydrofolate, as shown in docking studies with E. coli DHFR (PDB: 1RX2). The hydroxymethyl group enhances binding affinity through hydrogen bonding with Asp27 and Thr113 residues. Substituting the hydroxymethyl with electron-withdrawing groups (e.g., nitro) reduces activity, while bulky substituents at the 5-position sterically hinder enzyme interaction .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. therapeutic efficacy)?

  • Methodological Answer : Discrepancies often stem from assay-specific variables:

  • Cell Line Variability : Test in multiple cell lines (e.g., HEK293 vs. HepG2) to distinguish tissue-specific effects.
  • Redox Interference : The compound’s carboxylic acid group may chelate metal ions in MTT assays, leading to false-positive cytotoxicity. Use alternative assays like resazurin reduction or ATP quantification .
  • Metabolic Stability : Liver microsome assays (e.g., human S9 fraction) assess phase I/II metabolism, which may deactivate the compound in vivo despite in vitro efficacy .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C5 hydroxymethyl carbon with low electron density).
  • Fukui Indices : Calculate f+f^+ and ff^- values to predict nucleophilic (carboxylic acid oxygen) and electrophilic (pyrimidine ring carbons) attack sites .
  • Solvent Modeling : COSMO-RS simulations in water/DMSO mixtures predict solvation effects on reaction pathways .

Experimental Design Considerations

Q. How should researchers design kinetic studies to elucidate degradation pathways under oxidative stress?

  • Methodological Answer :

  • Stressors : Use hydrogen peroxide (0.1–1% v/v) or AIBN (azobisisobutyronitrile) to simulate oxidative conditions.
  • Analytical Tools : HPLC-PDA with a C18 column (gradient: 0.1% TFA in acetonitrile/water) tracks degradation products. LC-MS identifies hydroxylated or cleaved byproducts (e.g., loss of hydroxymethyl group, m/z –30) .
  • Kinetic Modeling : Fit data to first-order or Weibull models to determine rate constants (kk) and activation energy (EaE_a) via Arrhenius plots .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., esterification of the carboxylic acid group)?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the hydroxymethyl group with tert-butyldimethylsilyl (TBDMS) ethers to direct esterification to the carboxylic acid.
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to activate DCC-mediated coupling with alcohols.
  • Solvent Effects : Polar aprotic solvents (e.g., THF) favor nucleophilic attack on the carboxylic acid over competing reactions .

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